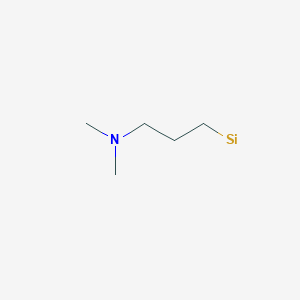

N,N-Dimethyl-3-silylpropan-1-amine

CAS No.: 441053-23-2

Cat. No.: VC1918727

Molecular Formula: C5H12NSi

Molecular Weight: 114.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 441053-23-2 |

|---|---|

| Molecular Formula | C5H12NSi |

| Molecular Weight | 114.24 g/mol |

| Standard InChI | InChI=1S/C5H12NSi/c1-6(2)4-3-5-7/h3-5H2,1-2H3 |

| Standard InChI Key | NCYYRKARBGQQJG-UHFFFAOYSA-N |

| SMILES | CN(C)CCC[Si] |

| Canonical SMILES | CN(C)CCC[Si] |

Introduction

Physical and Chemical Properties

N,N-Dimethyl-3-silylpropan-1-amine is characterized by specific physical and chemical properties that define its behavior in various chemical environments. The compound features a dimethylamino group connected to a terminal silyl group via a propyl chain, creating a molecule with both nucleophilic and potentially electrophilic centers.

Basic Properties

The fundamental physical and chemical properties of N,N-Dimethyl-3-silylpropan-1-amine are summarized in Table 1, providing essential information for understanding its chemical identity and behavior.

Table 1: Physical and Chemical Properties of N,N-Dimethyl-3-silylpropan-1-amine

| Property | Value |

|---|---|

| CAS Number | 441053-23-2 |

| Molecular Formula | C5H15NSi |

| Molecular Weight | 117.265 g/mol |

| InChI | InChI=1S/C5H12NSi/c1-6(2)4-3-5-7/h3-5H2,1-2H3 |

| InChIKey | NCYYRKARBGQQJG-UHFFFAOYSA-N |

| SMILES | CN(C)CCC[Si] |

| Synonyms | N,N-dimethylaminopropylsilane, 1-Propanamine,N,N-dimethyl-3-silyl |

The compound's molecular structure features a nitrogen atom bonded to two methyl groups and a propyl chain, with the terminal carbon of the propyl chain connected to a silyl (SiH3) group . This structural arrangement gives the compound its unique chemical characteristics and reactivity patterns.

Molecular Properties

Additional molecular properties that influence the compound's behavior in chemical and biological systems are presented in Table 2. These properties are crucial for understanding its potential interactions and applications.

Table 2: Additional Molecular Properties of N,N-Dimethyl-3-silylpropan-1-amine

| Property | Value |

|---|---|

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 1 |

| Rotatable Bonds | 3 |

| Topological Polar Surface Area | 3.2 Ų |

| Complexity | 37.1 |

| Heavy Atom Count | 7 |

| Exact Mass | 114.0739 Da |

The absence of hydrogen bond donors and the presence of only one hydrogen bond acceptor indicate that the compound has limited capacity for hydrogen bonding interactions . The relatively small topological polar surface area (3.2 Ų) suggests a predominantly lipophilic character, which could influence its solubility and membrane permeability properties .

Structural Characteristics

N,N-Dimethyl-3-silylpropan-1-amine features a tertiary amine nitrogen connected to a silyl group through a propyl (three-carbon) chain. The nitrogen atom is bonded to two methyl groups, creating the N,N-dimethyl tertiary amine functionality. This structural arrangement creates interesting electronic and steric properties that influence the compound's chemical behavior.

Related Compounds

N,N-Dimethyl-3-silylpropan-1-amine is structurally related to several other organosilicon compounds containing amine functionalities. Understanding these relationships can provide valuable insights into its chemical behavior and potential applications.

Structural Analogs

Table 3 presents a comparison with some structurally similar compounds that appear in the chemical literature. These related compounds share the basic N,N-dimethylaminopropyl backbone but differ in the substituents attached to the silicon atom.

Table 3: Comparison of N,N-Dimethyl-3-silylpropan-1-amine with Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| N,N-Dimethyl-3-silylpropan-1-amine | 441053-23-2 | C5H15NSi | 117.265 |

| 3-[Methoxy(dimethyl)silyl]-N,N-dimethylpropan-1-amine | 142062-27-9 | C8H21NOSi | 191.35 |

| (N,N-dimethyl-3-aminopropyl)methyldimethoxysilane | 67353-42-8 | C8H21NO2Si | 191.35 |

| 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl) | 2530-86-1 | C8H21NO3Si | 207.35 |

| 3-[hydroxy(dimethyl)silyl]-N,N-dimethylpropan-1-amine | not specified | C7H19NOSi | 161.32 |

These related compounds differ primarily in the substituents attached to the silicon atom, which can include methoxy groups, hydroxyl groups, or methyl groups . The different functional groups confer distinct chemical properties and reactivity patterns to these compounds, affecting their stability, reactivity, and potential applications.

Functional Similarities

All these compounds share the common feature of a tertiary amine group separated from a silicon-containing group by a propyl chain. This structural motif creates molecules with dual functionality: the basic and nucleophilic properties of the tertiary amine and the specific reactivity of the organosilicon group.

The related compound 3-[Methoxy(dimethyl)silyl]-N,N-dimethylpropan-1-amine, for example, contains a methoxy group and two methyl groups attached to the silicon atom, which influences its hydrolytic stability and reactivity compared to N,N-Dimethyl-3-silylpropan-1-amine. Similarly, the trimethoxysilyl derivative (2530-86-1) contains three methoxy groups attached to silicon, potentially enhancing its reactivity toward hydrolysis and condensation reactions .

Chemical Reactivity

As a compound containing both tertiary amine and silyl functionalities, N,N-Dimethyl-3-silylpropan-1-amine is expected to exhibit chemical behavior characteristic of both functional groups. The tertiary amine group typically acts as a base and a nucleophile in chemical reactions, while the silyl group can participate in reactions typical of silicon chemistry.

Amine Reactivity

Tertiary amines like the N,N-dimethylamine group in this compound generally exhibit the following reactivity patterns:

-

They function as bases, accepting protons from acids to form quaternary ammonium salts

-

They act as nucleophiles in various reactions, including alkylation and acylation

-

They can coordinate to metal centers to form complexes, as seen with related compounds

The nitrogen atom in tertiary amines possesses a lone pair of electrons that contributes to their basic and nucleophilic character. As noted in the literature on amine chemistry, this reactivity can be utilized in various applications including catalysis and coordination chemistry .

Silyl Group Reactivity

The silyl group in N,N-Dimethyl-3-silylpropan-1-amine introduces reactivity patterns typical of organosilicon compounds. While specific reactivity data for this exact compound is limited in the available literature, silicon-hydrogen bonds (Si-H) in similar compounds are known to participate in reactions such as:

-

Hydrosilylation of unsaturated compounds

-

Reduction of carbonyl compounds

-

Dehydrogenative coupling with alcohols or other protic compounds

-

Reaction with transition metal complexes to form metal silyl species

The presence of both a reactive silyl group and a basic/nucleophilic tertiary amine within the same molecule creates potential for interesting intramolecular and intermolecular interactions that could be exploited in various applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume